molecular formula C14H22N2O2 B7578549 N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide

N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide

Cat. No. B7578549
M. Wt: 250.34 g/mol
InChI Key: MQABEBZUIRAXIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide, also known as ADX-71149, is a novel compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as mGluR2 positive allosteric modulators (PAMs), which have been shown to have promising effects in the treatment of various neurological disorders.

Mechanism of Action

N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide acts as a positive allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2), which is involved in the regulation of glutamate neurotransmission. By binding to a specific site on the receptor, this compound enhances the activity of mGluR2, resulting in increased inhibitory neurotransmission and a reduction in excitatory neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical models. It has been shown to increase the release of GABA, an inhibitory neurotransmitter, in the prefrontal cortex and hippocampus, which are brain regions involved in cognitive function and memory. This compound has also been shown to improve synaptic plasticity, which is essential for learning and memory.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide is its high selectivity for mGluR2, which reduces the risk of off-target effects. It has also been shown to have good oral bioavailability and a favorable pharmacokinetic profile. However, one limitation of this compound is its relatively short half-life, which may limit its therapeutic potential.

Future Directions

There are several potential future directions for the development of N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide and other mGluR2 PAMs. One area of interest is the potential use of these compounds in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the development of more selective and potent mGluR2 PAMs with longer half-lives and improved pharmacokinetic profiles. Finally, the use of this compound in combination with other drugs, such as antipsychotics and antidepressants, may have synergistic effects and improve treatment outcomes for patients with neurological disorders.

Synthesis Methods

The synthesis of N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide involves a multi-step process that starts with the reaction of tricyclo[3.3.1.1[3,7]]dec-1-amine with acetic anhydride to form the corresponding acetamide. This intermediate is then reacted with N-(tert-butoxycarbonyl)-L-aspartic acid to yield the final product.

Scientific Research Applications

N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including schizophrenia, anxiety, and depression. It has been shown to have a positive effect on cognitive function, memory, and learning in preclinical studies.

properties

IUPAC Name

N-(5-acetamido-2-adamantyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-8(17)15-13-11-3-10-4-12(13)7-14(5-10,6-11)16-9(2)18/h10-13H,3-7H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQABEBZUIRAXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C2CC3CC1CC(C3)(C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.